N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
説明
N-(2,6-Dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 7 and an acetamide-linked 2,6-dimethylphenyl moiety. Its synthesis typically involves nucleophilic substitution or condensation reactions, with purification via recrystallization to achieve high yields (e.g., 73–80% in related compounds) .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-7-6-8-15(2)19(14)24-18(26)11-25-13-23-20-17(12-28-21(20)22(25)27)16-9-4-3-5-10-16/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFXRFNASSCTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is with a molecular weight of 435.6 g/mol. Its structure includes a thienopyrimidine core, which is pivotal in mediating its biological effects.
Anticonvulsant Activity
Research has demonstrated that compounds similar to N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticonvulsant properties. A study highlighted the efficacy of various N-(2,6-dimethylphenyl) semicarbazones in maximal electroshock tests, indicating that these compounds can effectively reduce seizure activity. Notably, one derivative increased GABA levels by 118% and inhibited GABA transaminase in vitro and ex vivo, suggesting a mechanism involving enhanced GABAergic transmission .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Related thienopyrimidine derivatives have shown promise in inhibiting cancer cell growth. For instance, certain compounds within this class have been evaluated against various human tumor cell lines, revealing selective cytotoxicity and the ability to inhibit topoisomerase II—a critical enzyme in DNA replication and repair. This inhibition is correlated with the structural modifications made to the thienopyrimidine scaffold .
The biological activity of N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in neurotransmission and cell proliferation. The compound may modulate signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression.
Research Findings
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving various semicarbazones derived from N-(2,6-dimethylphenyl), one compound demonstrated a wide spectrum of anticonvulsant activity across five seizure models without neurotoxicity or hepatotoxicity.
- Antitumor Potential : A series of thienopyrimidine derivatives were synthesized and evaluated for their antitumor activities against cell lines such as Mia PaCa-2 and PANC-1. The results indicated that specific modifications led to enhanced potency compared to standard chemotherapeutics.
科学的研究の応用
Research indicates that N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential use in treating bacterial infections.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound show promising results against various cancer cell lines. Compounds with analogous structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. Key findings from SAR studies include:
- Dimethylphenyl Group : Enhances binding affinity to biological targets.
- Thieno[3,2-d]pyrimidine Core : Critical for maintaining biological activity.
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on human cancer cell lines. Results indicated that this compound exhibited selective toxicity towards breast cancer cells while having minimal effects on normal fibroblast cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thienopyrimidine derivatives, N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results support further exploration for its use as an antimicrobial agent.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thienopyrimidine Derivatives
- Compound 24 (): N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Key Differences:
- Contains a tetrahydro-pyrido ring fused to the thienopyrimidine core, increasing rigidity.
- Substituted with phenylamino and methyl groups at positions 2 and 7, respectively. Impact on Properties:
- Reduced lipophilicity compared to the target compound due to the polar phenylamino group.
Lower melting point (143–145°C vs. ~204°C in the target compound), suggesting weaker crystalline packing .
Compound 5.6 ():
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide- Key Differences:
- Replaces the thienopyrimidine core with a dihydropyrimidinyl-thioether system.
- Dichlorophenyl substituent enhances electronegativity.
- Impact on Properties:
- Higher melting point (230°C) due to stronger intermolecular halogen bonding.
- Reduced metabolic stability compared to the fused thienopyrimidine system in the target compound .
2.1.2 Acetamide-Linked Aromatic Compounds
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Key Differences:
- Lacks the thienopyrimidine moiety; simpler acetamide structure with diethylamino and 2,6-dimethylphenyl groups. Impact on Properties:
- Lower molecular weight (234.33 g/mol vs. ~445 g/mol in the target compound).
- Primarily used as a reagent or intermediate, lacking therapeutic bioactivity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how do reaction conditions affect intermediate yields?
- Methodological Answer : The synthesis involves a multi-step process starting with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Key steps include cyclization of thiourea derivatives with α-haloketones (e.g., 2-bromoacetophenone) under refluxing ethanol, followed by alkylation or sulfanyl group introduction. For example, the thienopyrimidine core can be functionalized with a dimethylphenyl group via nucleophilic substitution. Reaction optimization (e.g., solvent polarity, temperature) is critical: DMF at 80°C yields 75–85% for core formation, while THF at room temperature may reduce side reactions during sulfanyl-acetamide coupling .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., δ 2.19 ppm for CH3 in dimethylphenyl groups, δ 8.37 ppm for pyrimidine protons) and LC-MS to verify molecular weight (e.g., [M+H]+ 314.0–445.56 depending on derivatives) . Elemental analysis (C, N, S) should match theoretical values within ±0.3% (e.g., C: 45.29% observed vs. 45.36% calculated) . Purity ≥95% is achievable via column chromatography (silica gel, CH2Cl2/MeOH gradients) .
Q. What in vitro models are suitable for evaluating its biological activity, and how should cytotoxicity thresholds (e.g., IC50) be interpreted?
- Methodological Answer : Use A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines for antiproliferative assays (MTT or SRB). IC50 values ≤20 µM (e.g., 12 µM in A549) suggest therapeutic potential, but validate specificity via counter-screening with non-cancerous lines (e.g., HEK293). Mechanism-focused assays (e.g., EGFR/VEGFR-2 inhibition) require kinase activity profiling with recombinant proteins and ATP-competitive ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for VEGFR-2 inhibition?
- Methodological Answer : Systematically modify substituents:
- Dimethylphenyl group : Replace with electron-withdrawing groups (e.g., -Cl) to test hydrophobic pocket interactions.
- Sulfanyl-acetamide linker : Shorten to thioether or extend with methylene spacers to assess flexibility.
- Thienopyrimidinone core : Introduce fluorine at position 5 to enhance binding via dipole interactions.
Docking studies (AutoDock Vina) against VEGFR-2 (PDB: 4ASD) show the dimethylphenyl group occupies the hydrophobic cleft, while the sulfanyl linker stabilizes the DFG-out conformation .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Methodological Answer : Combine kinase selectivity profiling (Eurofins KinaseProfiler) with CETSA (Cellular Thermal Shift Assay) to confirm target engagement. For example, if off-target inhibition of JAK2 occurs, introduce a para-methoxy group on the phenyl ring to reduce steric clashes. Use cryo-EM to resolve binding poses and refine molecular dynamics (MD) simulations (AMBER or GROMACS) .
Q. How can researchers optimize in vivo pharmacokinetic properties (e.g., bioavailability, half-life) for therapeutic development?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -COOH) on the acetamide moiety to improve solubility (LogP reduction from 3.5 to 2.8).
- Prodrug design : Mask the sulfanyl group as a disulfide to enhance intestinal absorption.
- Formulation : Use PEGylated nanoparticles (100–200 nm) for sustained release, improving t1/2 from 2.5 h to 8 h in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
